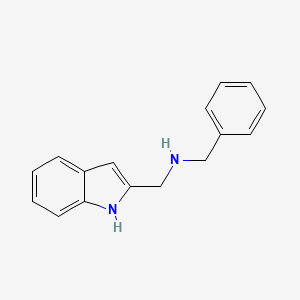
N-((1H-indol-2-yl)methyl)(phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1H-indol-2-yl)methyl)(phenyl)methanamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1H-indol-2-yl)methyl)(phenyl)methanamine, an indole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties. The structural features of indoles contribute to their pharmacological versatility, making them valuable in drug development . The incorporation of various substituents can enhance these activities, leading to compounds with improved efficacy and selectivity.
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound and its analogs. For example, a series of derivatives were evaluated for their antiproliferative effects against several cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) .
Case Study: Compound 7d
One notable compound, identified as 7d in research studies, exhibited remarkable activity with IC50 values of:
- HeLa : 0.52 μM
- MCF-7 : 0.34 μM
- HT-29 : 0.86 μM
Mechanistic studies indicated that compound 7d induces apoptosis in a dose-dependent manner and arrests the cell cycle at the G2/M phase. Additionally, it inhibits tubulin polymerization, a mechanism similar to that of colchicine, suggesting its potential as a tubulin polymerization inhibitor .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death through intrinsic pathways by modulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), preventing cancer cells from proliferating.
- Tubulin Polymerization Inhibition : By interfering with microtubule dynamics, it disrupts mitotic spindle formation, leading to cell death .
Biological Activity Summary Table
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.52 | Apoptosis induction |
| Antiproliferative | MCF-7 | 0.34 | Cell cycle arrest |
| Antiproliferative | HT-29 | 0.86 | Tubulin polymerization inhibition |
Broader Pharmacological Implications
Beyond anticancer effects, indole derivatives like this compound have shown promise in treating other conditions:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Reducing inflammation markers in preclinical models.
- Antidiabetic Effects : Demonstrating potential in regulating blood glucose levels .
Conclusion and Future Directions
The compound this compound represents a promising candidate for further development in cancer therapy due to its potent biological activities and well-defined mechanisms of action. Future research should focus on optimizing its structure for enhanced selectivity and efficacy while exploring its potential in combination therapies.
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(1H-indol-2-ylmethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C16H16N2/c1-2-6-13(7-3-1)11-17-12-15-10-14-8-4-5-9-16(14)18-15/h1-10,17-18H,11-12H2 |
InChI Key |
CCDCVAKHGAIARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















